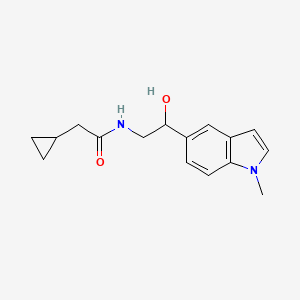

2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-18-7-6-12-9-13(4-5-14(12)18)15(19)10-17-16(20)8-11-2-3-11/h4-7,9,11,15,19H,2-3,8,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXGYMVIGTSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 272.34 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and an indole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 2034256-15-8 |

The biological activity of this compound is primarily attributed to its structural components. The indole moiety is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The hydroxyl group enhances the compound's ability to interact with biological targets through hydrogen bonding.

Potential Mechanisms:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties : The structural characteristics may allow it to interact with bacterial membranes or enzymes, providing potential antimicrobial effects.

- Neuroprotective Effects : Given the indole's role in neurotransmission, there may be implications for neuroprotective applications.

Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.67 µM to 3.45 µM across different cancer types, demonstrating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar indole structures demonstrated effective inhibition of bacterial growth in vitro.

Neuroprotective Studies

Research exploring the neuroprotective properties of indole derivatives indicates that they can modulate pathways involved in neurodegenerative diseases. The specific effects of this compound on neuronal cells remain to be fully elucidated but suggest potential benefits in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs from the literature, focusing on structural features, synthesis routes, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences: The cyclopropyl group in the target compound distinguishes it from analogs with bulkier aryl or alkyl substituents (e.g., phenethyl or naphthyl groups in compounds). This may enhance metabolic stability or membrane permeability .

Synthesis Complexity :

- The target compound likely requires precise amide coupling and cyclopropane ring formation, whereas analogs like 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide utilize straightforward DCC/DMAP-mediated coupling .

Biological Implications :

- Compounds with 2-oxoindolin-3-ylidene (e.g., compound 2 in ) exhibit antiproliferative activity, suggesting the target compound may share similar mechanisms but with modified efficacy due to its cyclopropyl group .

- The nitroindole derivative () shows antimicrobial properties, implying that electronic effects (nitro vs. methyl) significantly modulate bioactivity .

Research Findings and Gaps

- Pharmacokinetic Data: No direct ADME (absorption, distribution, metabolism, excretion) data are available for the target compound. Its hydroxyethyl group may improve solubility compared to purely lipophilic analogs .

- Target Specificity : The 1-methylindole moiety could interact with serotonin receptors or tyrosine kinase domains, as seen in structurally related indole derivatives .

- Synthetic Challenges : Cyclopropane integration requires specialized reagents (e.g., Simmons-Smith conditions), increasing synthesis complexity relative to simpler acetamide analogs .

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide?

The synthesis typically involves:

- Acylation of indole derivatives : Reacting 1-methyl-1H-indol-5-yl ethanol with cyclopropane carbonyl chloride in the presence of a base (e.g., sodium acetate) under reflux conditions .

- C-amidoalkylation : Introducing the cyclopropyl group via Friedel-Crafts alkylation or nucleophilic substitution, followed by acetamide formation using acetic anhydride or chloroacetamide precursors .

- Purification via recrystallization from DMF/acetic acid mixtures to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, O-H stretch at ~3200–3500 cm⁻¹ for the hydroxy group) .

- NMR spectroscopy :

- ¹H NMR : Signals for cyclopropyl protons (δ 0.5–1.5 ppm), indole aromatic protons (δ 7.0–8.0 ppm), and hydroxy/amide protons (δ 2.0–5.0 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and cyclopropyl carbons (δ ~10–20 ppm) .

Q. What biological activities are predicted for this compound based on structural analogs?

- Indole-acetamide derivatives are known for antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit kinase enzymes .

- The hydroxy and cyclopropyl groups may enhance metabolic stability and target selectivity compared to simpler indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in indole alkylation .

- Temperature control : Maintain reflux temperatures (100–120°C) to accelerate acylation while minimizing decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in protonation during recrystallization .

Q. How can researchers resolve discrepancies in NMR data caused by stereochemical ambiguity?

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- NOESY experiments : Identify spatial proximity between the cyclopropyl group and indole protons to assign stereochemistry .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values for proposed stereoisomers .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Protecting groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during alkylation .

- Stepwise purification : Use column chromatography to isolate intermediates before final cyclization or acylation steps .

- Reaction monitoring : Employ TLC or HPLC-MS to detect and quantify byproducts early in the synthesis pathway .

Methodological Notes

- Contradiction handling : If IR and NMR data conflict (e.g., unexpected C=O peak shifts), verify sample purity via elemental analysis or high-resolution mass spectrometry (HRMS) .

- Advanced SAR studies : Modify the cyclopropyl ring (e.g., fluorinated analogs) or indole substituents (e.g., nitro or methoxy groups) to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.